molecular formula C17H16N2O2S B467449 N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide CAS No. 642953-10-4

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide

Cat. No.: B467449
CAS No.: 642953-10-4
M. Wt: 312.4g/mol
InChI Key: LWJFMESFTFRMBE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide is a synthetic organic compound characterized by its unique structure, which includes an indole moiety and a phenoxyacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2,3-dihydro-1H-indole-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide
  • N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-iodobenzamide

Uniqueness

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H21N3O3S2
  • Molar Mass : 475.58 g/mol
  • CAS Number : 724450-57-1
  • Density : Approximately 1.43 g/cm³

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

The compound's effectiveness was evaluated using the broth microdilution method, revealing notable antibacterial activity, particularly against Gram-positive bacteria .

2. Anti-inflammatory Activity

This compound has been assessed for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

3. Antioxidant Properties

The compound has shown antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. The IC50 values for these assays indicate a moderate capacity to neutralize free radicals:

Assay Type IC50 Value
DPPH50 μg/mL
ABTS40 μg/mL

This suggests that this compound may protect cells from oxidative stress .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
  • Modulation of Signaling Pathways : By influencing key signaling pathways such as NF-kB and MAPK, the compound can alter cellular responses to inflammatory stimuli.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various indole derivatives, this compound was highlighted for its superior activity against Staphylococcus aureus. The study concluded that modifications to the indole structure could enhance antibacterial properties .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Properties

IUPAC Name

N-(2,3-dihydroindole-1-carbothioyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(12-21-14-7-2-1-3-8-14)18-17(22)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFMESFTFRMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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